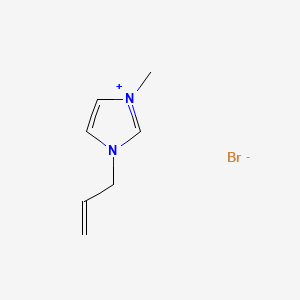

1-Allyl-3-methylimidazolium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-Allyl-3-methylimidazolium bromide. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to prepare and verify this compound for various applications.

Introduction

This compound, an imidazolium-based ionic liquid, has garnered significant interest due to its unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. These characteristics make it a versatile compound in diverse applications, ranging from a "green" solvent in organic synthesis to a component in electrochemical devices and pharmaceutical formulations. This document outlines a standard laboratory procedure for its synthesis and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction between 1-methylimidazole (B24206) and allyl bromide. This SN2 reaction is straightforward and generally proceeds with high yield.

Experimental Protocol

Materials:

-

1-Methylimidazole (≥99%)

-

Allyl bromide (99%)

-

Ethyl acetate (B1210297) (analytical grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place equimolar amounts of 1-methylimidazole and allyl bromide. For instance, to a flask containing 8.21 g (0.1 mol) of 1-methylimidazole, slowly add 12.1 g (0.1 mol) of allyl bromide under constant stirring.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 24-48 hours under a nitrogen atmosphere with vigorous stirring.[1] The reaction progress can be monitored by the formation of a viscous, ionic liquid phase.

-

After the reaction is complete, cool the mixture to room temperature. The resulting product is a viscous liquid.

-

To purify the product, wash the viscous liquid multiple times with small portions of ethyl acetate (e.g., 3 x 50 mL) in a separatory funnel to remove any unreacted starting materials.[2] The ionic liquid will form the lower layer.

-

Separate the lower ionic liquid layer and dry it under vacuum at 70-80°C to remove any residual solvent and moisture.[2]

-

The final product, this compound, should be a colorless to pale yellow, viscous liquid.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ionic liquid. Both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are summarized in Table 1. These values are based on data from similar imidazolium-based ionic liquids.[2][4]

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH -N | ~9.0 - 10.5 | Singlet |

| N-CH =CH -N | ~7.3 - 7.7 | Multiplet |

| -CH =CH₂ | ~5.8 - 6.1 | Multiplet |

| -CH=CH ₂ | ~5.2 - 5.5 | Multiplet |

| N-CH ₂-CH= | ~4.8 - 5.0 | Doublet |

| N-CH ₃ | ~3.9 - 4.2 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are presented in Table 2, based on data from analogous compounds.[4][5]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C -2 (N-CH-N) | ~136 - 138 |

| C -4/5 (N-CH=CH-N) | ~122 - 124 |

| -C H=CH₂ | ~131 - 133 |

| -CH=C H₂ | ~119 - 121 |

| N-C H₂- | ~52 - 54 |

| N-C H₃ | ~36 - 38 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. The characteristic absorption bands for this compound are listed in Table 3, based on data for similar imidazolium (B1220033) salts.[6][7]

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3050 | C-H stretching (aromatic/vinylic) |

| 2980 - 2850 | C-H stretching (aliphatic) |

| ~1640 | C=C stretching (allyl) |

| ~1570 | C=N stretching (imidazolium ring) |

| ~1460 | C-H bending (aliphatic) |

| ~1170 | C-N stretching |

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the ionic liquid. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. Imidazolium-based ionic liquids are known for their high thermal stability. For similar imidazolium bromides, the onset of decomposition is typically observed at temperatures above 200°C. For instance, 1-butyl-3-methylimidazolium bromide has a reported decomposition onset temperature of approximately 260°C.[8] A similar or slightly lower decomposition temperature can be expected for this compound due to the presence of the allyl group.

Table 4: Thermal Decomposition Data for a Representative Imidazolium Bromide

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~240 - 260 °C |

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key analytical methods for its characterization. The provided data tables and workflows offer a practical resource for researchers and professionals engaged in the synthesis and application of ionic liquids. Adherence to these procedures will ensure the reliable preparation and verification of this important compound.

References

- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. This compound | 31410-07-8 | GBA41007 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Allyl-3-methylimidazolium bromide

An In-depth Technical Guide on the Physical and Chemical Properties of 1-Allyl-3-methylimidazolium (B1248449) Bromide

For Researchers, Scientists, and Drug Development Professionals

1-Allyl-3-methylimidazolium bromide, often abbreviated as [AMIM]Br, is a room-temperature ionic liquid (IL) that has garnered interest in various scientific fields. As a member of the imidazolium-based family of ionic liquids, it possesses unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a range of organic and inorganic compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing or considering this compound in their work.

Core Properties and Data

The fundamental properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

General and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₁BrN₂ | [1][2] |

| Molecular Weight | 203.08 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Unpleasant, garlic-like | [2] |

| Melting Point | -12 °C | [2] |

| Refractive Index (n20/D) | 1.578 | [3] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethanol; insoluble in water. | [2] |

Thermal Properties

While specific thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the literature, the thermal stability of imidazolium-based ionic liquids is a key feature. Generally, their decomposition temperature is influenced by the nature of both the cation and the anion. For related 1-alkyl-3-methylimidazolium bromides, decomposition temperatures are typically observed to be above 200°C.[4] Long-term isothermal studies on similar ionic liquids show that some decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by rapid TGA scans.[5]

Viscosity and Density Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar ionic liquids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and allyl bromide.

Materials:

-

1-methylimidazole

-

Allyl bromide

-

Ethyl acetate (B1210297) (or other suitable solvent for washing)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and allyl bromide.

-

The reaction is often performed neat (without a solvent) or in a minimal amount of a suitable solvent.

-

The mixture is stirred vigorously and heated to a temperature typically ranging from room temperature to 70-80°C for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

-

To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate. This is typically done using a separatory funnel.

-

The purified ionic liquid is then dried under vacuum to remove any residual solvent. A rotary evaporator is commonly used for this purpose. The final product should be a colorless to pale yellow liquid.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.

Sample Preparation:

-

Dissolve a small amount of the ionic liquid in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Expected Spectral Features:

-

¹H NMR: Expect to see characteristic peaks corresponding to the protons of the methyl group, the allyl group (including the vinyl protons), and the imidazolium (B1220033) ring protons. For example, in related imidazolium bromides, the proton on the C2 carbon of the imidazole (B134444) ring (N-CH-N) often appears as a singlet at a high chemical shift (e.g., around 9-10 ppm in DMSO-d₆).[8][9]

-

¹³C NMR: The spectrum should show distinct peaks for each unique carbon atom in the molecule, including those in the methyl group, allyl group, and the imidazolium ring.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

The spectrum will show characteristic absorption bands for the C-H stretching of the alkyl and allyl groups, the C=C stretching of the allyl group, and the C-N and C=N stretching vibrations of the imidazolium ring.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Cellulose (B213188) Dissolution and Regeneration Workflow

Caption: Process flow for the dissolution of cellulose in [AMIM]Br and its subsequent regeneration.

Applications and Relevance

This compound and its analogues are notable for their ability to dissolve cellulose, a biopolymer that is notoriously insoluble in common solvents.[10][11][12] This property is of significant interest for the development of "green" technologies for biomass processing, including the production of biofuels and bio-based materials. The dissolved cellulose can be regenerated into various forms, such as fibers or films, by adding an anti-solvent like water or ethanol.[10]

Furthermore, the presence of the allyl group offers a site for further chemical modification, allowing for the synthesis of functionalized ionic liquids or the incorporation of the imidazolium cation into polymeric structures. This functional handle expands the potential applications of [AMIM]Br in materials science and synthetic chemistry.

In the realm of biochemistry and drug development, ionic liquids are being explored for their potential to enhance enzymatic reactions and stabilize proteins. While specific applications of [AMIM]Br in drug development are not yet widespread, its properties as a solvent and its potential for functionalization make it a compound of interest for future research in areas such as drug delivery and biocatalysis.

References

- 1. This compound | C7H11BrN2 | CID 11229454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31410-07-8 | GBA41007 [biosynth.com]

- 3. 1-烯丙基-3-甲基咪唑溴盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. www2.scut.edu.cn [www2.scut.edu.cn]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Allyl-3-methylimidazolium Bromide (CAS: 31410-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid, is a subject of growing interest in various scientific fields. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them promising candidates for applications ranging from green chemistry to materials science and pharmaceuticals.[1][2] This guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 1-allyl-3-methylimidazolium bromide, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that some properties, such as the melting point, show variability in reported values, which can be attributed to factors like purity and water content.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 31410-07-8 | [3][4][5] |

| Molecular Formula | C₇H₁₁BrN₂ | [3][4][5] |

| Molecular Weight | 203.08 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Odor | Unpleasant, garlic-like | [3] |

| Melting Point | -12 °C (conflicting values exist) | [3] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol); Insoluble in water.[3] | [3] |

Note on Melting Point: There are conflicting reports regarding the melting point of this compound. While some sources report it as a liquid at room temperature with a melting point of -12°C, other similar imidazolium (B1220033) bromides are solids with higher melting points. This discrepancy may be due to impurities, particularly water, which can significantly depress the melting point of ionic liquids. Researchers should be mindful of the purity of their samples when considering its physical state.

Table 2: Spectroscopic Data (Predicted and from Homologous Compounds)

| Spectroscopy | Predicted/Observed Peaks |

| ¹H NMR | Expected chemical shifts (δ, ppm): ~9.0-10.0 (N-CH-N), ~7.5-8.0 (N-CH=CH-N), ~6.0 (CH=CH₂), ~5.3 (CH=CH₂), ~4.8 (N-CH₂), ~4.0 (N-CH₃). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~136 (N-CH-N), ~132 (CH=CH₂), ~123 (N-CH=CH-N), ~120 (CH=CH₂), ~52 (N-CH₂), ~36 (N-CH₃). |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching of the imidazolium ring and alkyl chains (~2800-3200 cm⁻¹), C=C and C=N stretching of the imidazolium ring (~1500-1600 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). |

Synthesis

The synthesis of this compound is typically achieved through a direct quaternization reaction of 1-methylimidazole (B24206) with allyl bromide. This is a common method for preparing imidazolium-based ionic liquids.[14][15]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methylimidazole

-

Allyl bromide

-

Ethyl acetate (B1210297) (or other suitable solvent for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and allyl bromide. The reaction is often performed neat or in a minimal amount of a suitable solvent.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR.

-

Upon completion of the reaction, a viscous liquid or a solid product will be formed.

-

Wash the crude product multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.

-

After washing, remove the residual solvent under reduced pressure using a rotary evaporator.

-

Dry the final product under high vacuum to remove any remaining volatile impurities and traces of water.

Safety Precautions: Allyl bromide is a toxic and flammable substance. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Workflow for Synthesis

Biological Effects and Toxicological Profile

The biological effects of imidazolium-based ionic liquids are of significant interest, particularly concerning their potential toxicity. Studies have shown that the toxicity of these compounds is often related to the length of the alkyl chain on the imidazolium cation, with longer chains generally exhibiting higher toxicity.[16]

Mechanism of Toxicity: Oxidative Stress

A primary mechanism of toxicity for imidazolium-based ionic liquids appears to be the induction of oxidative stress.[16][17][18][19] Exposure to these compounds can lead to an overproduction of reactive oxygen species (ROS) within cells. This, in turn, can cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA.[17][19] The cellular response to this oxidative stress often involves the upregulation of antioxidant defense systems, such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[16]

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented, the unique properties of ionic liquids, in general, suggest several potential uses in the pharmaceutical sciences.[1][2][20][21]

-

Solvents for Poorly Soluble Drugs: Ionic liquids can be excellent solvents for active pharmaceutical ingredients (APIs) that have poor solubility in traditional aqueous and organic solvents.[1][2] This property could be leveraged to improve drug formulation and bioavailability.

-

Drug Delivery Systems: Ionic liquids have been explored as components of various drug delivery systems, including microemulsions, nanoparticles, and transdermal patches.[2][20][21][22] Their ability to enhance the permeation of drugs through biological membranes is a particularly attractive feature for transdermal drug delivery.[21][22]

-

Stabilization of Biomolecules: Some ionic liquids have been shown to stabilize proteins and other biomolecules, which could be beneficial for the formulation and storage of biopharmaceuticals.

-

Synthesis of APIs: The use of ionic liquids as green solvents and catalysts in the synthesis of APIs is an active area of research.[1] They can offer advantages in terms of reaction rates, yields, and reduced environmental impact.

Logical Flow for IL Application in Drug Delivery

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[4]

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is an ionic liquid with a range of interesting properties that make it a valuable compound for research and potentially for applications in drug development. Its utility as a solvent and its potential role in drug delivery systems are promising areas for future investigation. However, a thorough understanding of its toxicological profile, particularly its capacity to induce oxidative stress, is crucial for its safe and effective application. Further research is needed to fully elucidate its properties and to explore its potential in the pharmaceutical sciences.

References

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C7H11BrN2 | CID 11229454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 97.0 31410-07-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Allyl bromide(106-95-6) 13C NMR spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. Figure G1, Infrared Absorption Spectrum of Allyl Bromide - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]

- 15. rroij.com [rroij.com]

- 16. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1-Allyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-Allyl-3-methylimidazolium (B1248449) bromide, an ionic liquid of significant interest in various scientific fields. This document collates crystallographic and spectroscopic data to offer a detailed understanding of its structural parameters. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, serving as a valuable resource for researchers.

Introduction

1-Allyl-3-methylimidazolium bromide, often abbreviated as [AMIM]Br, is a prominent member of the imidazolium-based ionic liquids. These compounds are salts with low melting points, often existing as liquids at or below room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in diverse applications, such as solvents for chemical reactions, in electrochemistry, and as matrices for biomolecules.[1] A thorough understanding of the molecular structure of [AMIM]Br is fundamental to elucidating its physicochemical properties and designing novel applications.

Molecular Structure and Properties

This compound is composed of a 1-allyl-3-methylimidazolium cation and a bromide anion. The positive charge is delocalized within the imidazolium (B1220033) ring, contributing to its stability.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium bromide |

| CAS Number | 31410-07-8[2] |

| Molecular Formula | C₇H₁₁BrN₂[2] |

| Molecular Weight | 203.08 g/mol [2] |

| Melting Point | -52.5 °C |

| Refractive Index (n20/D) | 1.578 |

| SMILES | C[N+]1=CN(C=C1)CC=C.[Br-][3] |

Crystallographic Data

The precise arrangement of atoms in the solid state of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group.[4] The allyl group is oriented perpendicular to the plane of the imidazolium ring.[4] The bromide anion participates in multiple hydrogen bonds with the imidazolium cation, influencing the overall crystal packing.[4]

Table 1: Selected Bond Lengths for 1-Allyl-3-methylimidazolium Cation

| Bond | Length (Å) |

| N1-C2 | 1.325 |

| N1-C5 | 1.386 |

| N1-C6 | 1.468 |

| C2-N3 | 1.326 |

| N3-C4 | 1.381 |

| N3-C8 | 1.465 |

| C4-C5 | 1.352 |

| C6-C7 | 1.498 |

| C7=C8 | 1.298 |

Table 2: Selected Bond Angles for 1-Allyl-3-methylimidazolium Cation

| Atoms | Angle (°) |

| C2-N1-C5 | 108.9 |

| C2-N1-C6 | 125.7 |

| C5-N1-C6 | 125.4 |

| N1-C2-N3 | 108.8 |

| C2-N3-C4 | 108.9 |

| C2-N3-C8 | 125.5 |

| C4-N3-C8 | 125.6 |

| N3-C4-C5 | 106.7 |

| N1-C5-C4 | 106.7 |

| N1-C6-C7 | 111.4 |

| C6-C7-C8 | 124.5 |

Note: The bond lengths and angles are typical values and may vary slightly depending on the specific crystallographic study.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are approximately: 9.0-9.5 (N-CH-N), 7.5-8.0 (N-CH=CH-N), 6.0-6.5 (CH=CH₂), 5.2-5.5 (CH=CH₂), 4.8-5.0 (N-CH₂), and 4.0-4.2 (N-CH₃).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Expected chemical shifts (δ) in ppm are approximately: 136 (N-CH-N), 134 (CH=CH₂), 123 (N-CH=CH-N), 122 (N-CH=CH-N), 120 (CH=CH₂), 52 (N-CH₂), and 36 (N-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3150, ~3100 | C-H stretching (imidazolium ring) |

| ~3080 | =C-H stretching (allyl group) |

| ~2960 | C-H stretching (methyl group) |

| ~1645 | C=C stretching (allyl group) |

| ~1570, ~1460 | C=N and C=C stretching (imidazolium ring) |

| ~1170 | C-N stretching |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of [AMIM]Br.

Materials:

-

1-Methylimidazole (≥99%)

-

Allyl bromide (≥98%)

-

Ethyl acetate (B1210297) (analytical grade)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place freshly distilled 1-methylimidazole.

-

Slowly add an equimolar amount of allyl bromide to the flask at room temperature with vigorous stirring. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture at 60-70°C for 24-48 hours under a nitrogen atmosphere to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product will be a viscous liquid or a solid.

-

Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

-

Dry the purified product under vacuum at 60-80°C to remove any residual solvent. The final product should be a pale yellow to brownish viscous liquid or solid.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Characterization Methods

-

NMR Spectroscopy: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

FTIR Spectroscopy: Obtain the infrared spectrum of the neat liquid or a KBr pellet of the solid product using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Molecular Visualization

The three-dimensional structure of the 1-Allyl-3-methylimidazolium cation is depicted below.

Diagram 2: Molecular Structure of the 1-Allyl-3-methylimidazolium Cation

Caption: A diagram showing the connectivity of atoms in the 1-Allyl-3-methylimidazolium cation.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, supported by crystallographic and spectroscopic data. The included synthesis and characterization protocols offer a practical resource for researchers working with this versatile ionic liquid. A comprehensive understanding of its molecular features is paramount for its effective utilization and the development of new technologies.

References

- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H11BrN2 | CID 11229454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allyl-3-methylimidazolium bromide ([AMIM]Br), an ionic liquid of significant interest in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Introduction

This compound is a room-temperature ionic liquid known for its potential applications as a solvent in organic synthesis, cellulose (B213188) processing, and as an electrolyte in electrochemical devices.[1][2] A thorough understanding of its molecular structure, facilitated by spectroscopic analysis, is crucial for its effective application and for the development of new technologies. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside generalized experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data has been compiled and interpreted from literature sources pertaining to the named compound and its close structural analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 - 9.7 | Singlet | 1H | N-CH-N (H-2) |

| ~7.4 - 7.8 | Multiplet | 2H | N-CH=CH-N (H-4, H-5) |

| ~5.9 - 6.1 | Multiplet | 1H | -CH=CH₂ |

| ~5.2 - 5.4 | Multiplet | 2H | -CH=CH₂ |

| ~4.7 - 4.9 | Doublet | 2H | N-CH₂-CH |

| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ |

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration used. The data presented is a representative compilation from analogous imidazolium (B1220033) salts.[3][4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136 - 138 | N-C H-N (C-2) |

| ~131 - 133 | -C H=CH₂ |

| ~122 - 124 | N-C H=C H-N (C-4, C-5) |

| ~119 - 121 | -CH=C H₂ |

| ~51 - 53 | N-C H₂-CH |

| ~35 - 37 | N-C H₃ |

Note: The assignments are based on the known chemical shifts for imidazolium-based ionic liquids.[3][5]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150, ~3100 | Medium | C-H stretching (imidazolium ring) |

| ~2960, ~2870 | Medium | C-H stretching (allyl and methyl groups) |

| ~1640 | Medium | C=C stretching (allyl group) |

| ~1570, ~1460 | Strong | C=N and C=C stretching (imidazolium ring) |

| ~1170 | Strong | C-N stretching |

| ~970, ~920 | Medium | =C-H bending (allyl out-of-plane) |

| ~840, ~750 | Medium | C-H bending (imidazolium ring out-of-plane) |

| ~620 | Medium | Imidazolium ring puckering |

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet).[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)). The choice of solvent can affect the chemical shifts.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat ionic liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

KBr Pellet (for solid samples) : If the ionic liquid is a solid at room temperature, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Allyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Allyl-3-methylimidazolium bromide. Due to the limited availability of specific thermal analysis data for this compound in the reviewed literature, this guide leverages data from its close structural analog, 1-Allyl-3-methylimidazolium chloride, to infer and present its thermal behavior. This approach provides valuable insights for applications where thermal stability is a critical parameter.

Introduction

This compound is a room-temperature ionic liquid that has garnered interest in various applications, including as a solvent for biopolymers and in the synthesis of novel materials. Understanding its thermal stability is paramount for its safe and effective use, particularly in processes requiring elevated temperatures. This guide details its thermal decomposition pathway, presents key thermal analysis data, and outlines the experimental protocols for its characterization.

Thermal Decomposition Data

The thermal stability of this compound and its chloride analog is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key thermal parameters.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | 1-Allyl-3-methylimidazolium chloride ([Amim]Cl) | This compound ([Amim]Br) |

| Onset Decomposition Temperature (Tonset) | ~225-300 °C | Not explicitly found in literature; expected to be similar to the chloride analog. |

| Peak Decomposition Temperature (Tpeak) | Not explicitly found in literature | Not explicitly found in literature |

| Analysis Atmosphere | Air / Inert (Nitrogen) | - |

Note: The decomposition temperature of imidazolium-based ionic liquids can be influenced by the nature of the anion. Halide anions generally lead to lower thermal stability compared to larger, more charge-delocalized anions.

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | This compound ([Amim]Br) |

| Glass Transition Temperature (Tg) | Not explicitly found in literature |

| Melting Temperature (Tm) | Not explicitly found in literature |

| Crystallization Temperature (Tc) | Not explicitly found in literature |

Decomposition Pathway

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is understood to proceed primarily through a nucleophilic substitution reaction (SN2). The bromide anion, being a good nucleophile, attacks the electrophilic carbon atoms of the alkyl substituents on the imidazolium (B1220033) cation. For this compound, two primary decomposition pathways are proposed, analogous to what has been observed for the chloride version[1]:

-

Pathway 1: Attack at the methyl group. The bromide anion attacks the methyl group, leading to the formation of methyl bromide and 1-allylimidazole.

-

Pathway 2: Attack at the allyl group. The bromide anion attacks the allylic carbon, resulting in the formation of allyl bromide and 1-methylimidazole.

These decomposition products are volatile and will be detected as mass loss in TGA.

Experimental Protocols

The following are detailed methodologies for the thermal analysis of ionic liquids, which can be applied to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place a small amount of the ionic liquid (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The onset temperature of decomposition (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm).

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -90 °C).

-

Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

-

Data Analysis:

-

Tg: Determined as the midpoint of the step change in the heat flow curve.

-

Tc: The peak maximum of the exothermic transition upon heating or cooling.

-

Tm: The peak maximum of the endothermic transition upon heating.

-

Conclusion

References

Solubility Profile of 1-Allyl-3-methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) in a range of common solvents. Due to the nascent stage of research into this specific ionic liquid, precise quantitative solubility data is limited in publicly available literature. However, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Overview of this compound

This compound is an imidazolium-based ionic liquid. Ionic liquids are a class of salts that are liquid at or near room temperature. They possess unique properties such as low volatility, high thermal stability, and tunable solvent properties, which make them attractive for a variety of applications, including as solvents for chemical reactions, in electrochemistry, and for the dissolution of complex biomolecules like cellulose.

Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in peer-reviewed literature, qualitative descriptions of its solubility in various common solvents have been documented. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Qualitative Solubility | Citation |

| N,N-Dimethylformamide | C₃H₇NO | Very Soluble | |

| Methanol | CH₃OH | Soluble | |

| Ethanol | C₂H₅OH | Soluble | [1] |

| Chloroform | CHCl₃ | Soluble | [1] |

| Glacial Acetic Acid | C₂H₄O₂ | Sparingly Soluble | |

| Water | H₂O | Practically Insoluble | [1] |

Note on Quantitative Data: The lack of precise, publicly available quantitative solubility data for this compound highlights an area for further research. The experimental protocols detailed in the following section provide methodologies for determining these values.

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, two common and reliable methods are the gravimetric method and the cloud-point method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of the desired solvent in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by:

-

Centrifugation: The sample is centrifuged at high speed to pellet the undissolved solid.

-

Filtration: The saturated solution is carefully filtered through a fine-pore filter to remove any solid particles. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

-

-

-

Quantification of Dissolved Solute:

-

A precisely measured aliquot (by mass or volume) of the clear, saturated supernatant or filtrate is transferred to a pre-weighed container.

-

The solvent is removed by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ionic liquid).

-

The container with the dried residue (the dissolved this compound) is weighed.

-

-

Calculation of Solubility:

-

The mass of the dissolved ionic liquid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Caption: Workflow for the gravimetric determination of solubility.

Cloud-Point Method

The cloud-point method is particularly useful for determining the temperature-dependent solubility of a substance. It involves observing the temperature at which a solution of a known composition becomes turbid (cloudy) upon cooling, or clear upon heating. This indicates the phase separation or dissolution point.

Methodology:

-

Sample Preparation:

-

A series of samples with known compositions of this compound and the solvent are prepared in sealed, transparent vials.

-

-

Heating and Cooling Cycle:

-

Each vial is slowly heated in a controlled temperature bath until the mixture becomes a single, clear phase.

-

The clear solution is then slowly cooled while being stirred.

-

-

Observation of Cloud Point:

-

The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud-point temperature. This signifies the temperature at which the ionic liquid starts to phase-separate from the solvent for that specific composition.

-

Alternatively, a turbid solution can be slowly heated, and the temperature at which it becomes completely clear is recorded.

-

-

Constructing the Solubility Curve:

-

By repeating this procedure for samples with different compositions, a solubility curve (temperature vs. composition) can be constructed.

-

Caption: Workflow for the cloud-point method of solubility determination.

Logical Relationship of Solubility Determination

The overall process of characterizing the solubility of this compound involves a logical progression from initial screening to detailed quantitative analysis.

Caption: Logical workflow for solubility characterization.

References

An In-depth Technical Guide to Cation-Anion Interactions in 1-Allyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cation-anion interactions in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) bromide ([AMIM]Br). A detailed examination of the structural and energetic aspects of these interactions is presented, drawing from computational and experimental data. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and provides visual representations of the underlying molecular relationships to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive for a wide range of applications, including as solvents for synthesis and catalysis, electrolytes in electrochemical devices, and as formulation aids in drug delivery. The macroscopic properties of ILs are fundamentally governed by the nature of the interactions between their constituent cations and anions at the molecular level.

1-Allyl-3-methylimidazolium bromide ([AMIM]Br) is an imidazolium-based ionic liquid that has garnered interest due to the presence of the versatile allyl functional group, which can participate in various chemical transformations. Understanding the intricate interplay between the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the bromide (Br⁻) anion is crucial for predicting and tuning its properties for specific applications. The primary mode of interaction is through hydrogen bonding, particularly involving the acidic protons of the imidazolium (B1220033) ring, as well as electrostatic and van der Waals forces.

This guide will delve into the specifics of these interactions, providing quantitative data where available and detailing the methodologies used to probe these molecular-level phenomena.

Quantitative Data on Cation-Anion Interactions

Table 1: Calculated Interaction Energies and Hydrogen Bond Lengths for 1-Allyl-3-methylimidazolium Halides

| Parameter | [AMIM]Cl | [AMIM]Br (Estimated) |

| Interaction Energy (kJ/mol) | -450.2 | Slightly less negative than chloride |

| H²···X⁻ Bond Length (Å) | 2.158 | Expected to be slightly longer than chloride |

| H⁴···X⁻ Bond Length (Å) | 2.541 | Expected to be slightly longer than chloride |

| H⁵···X⁻ Bond Length (Å) | 2.537 | Expected to be slightly longer than chloride |

Data for [AMIM]Cl is derived from DFT calculations. The interaction energy for the bromide salt is expected to be slightly less negative due to the larger ionic radius and lower charge density of Br⁻ compared to Cl⁻. Consequently, the hydrogen bond lengths are anticipated to be slightly longer.

Table 2: Key Vibrational Frequency Assignments for [AMIM]⁺ Cation and its Halide Salts (cm⁻¹)

| Vibrational Mode | [AMIM]⁺ (Calculated) | [AMIM]Cl (Experimental) | [AMIM]Br (Expected) |

| Imidazolium Ring C-H Stretch | 3150 - 3250 | Red-shifted from calculated | Similar red-shift to chloride |

| Allyl C=C Stretch | ~1650 | ~1647 | ~1647 |

| Allyl C-H Stretch | 3000 - 3100 | Largely unaffected | Largely unaffected |

| Methyl C-H Stretch | 2900 - 3000 | Largely unaffected | Largely unaffected |

The interaction with the halide anion, particularly through hydrogen bonding to the imidazolium ring protons, typically results in a red-shift (lowering of vibrational frequency) of the corresponding C-H stretching modes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and a general workflow for the characterization of cation-anion interactions in ionic liquids.

Caption: Primary molecular forces governing the properties of [AMIM]Br.

Caption: A generalized workflow for the comprehensive study of [AMIM]Br.

Experimental Protocols

The following sections detail the typical experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

1-methylimidazole (B24206) (purified by distillation)

-

Allyl bromide (purified by distillation)

-

Ethyl acetate (B1210297) (anhydrous)

-

Acetonitrile (B52724) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and allyl bromide are combined.

-

The reaction is typically performed in a solvent such as acetonitrile or without a solvent.

-

The mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

After the reaction is complete, the resulting product is often a viscous liquid or a solid.

-

The crude product is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

The purified ionic liquid is then dried under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual solvent and moisture.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts provide information about the electronic environment of the protons and carbons in the [AMIM]⁺ cation. The downfield shift of the imidazolium ring protons (particularly the C2-H) upon interaction with the bromide anion is indicative of hydrogen bonding.

4.2.2. Vibrational Spectroscopy (FTIR and Raman)

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra are typically recorded using an attenuated total reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Spectra are obtained using a laser excitation source (e.g., 785 nm). The sample is placed in a suitable container (e.g., a glass vial), and the scattered light is collected.

-

Analysis: The vibrational bands corresponding to the imidazolium ring, the allyl group, and the methyl group are identified. Shifts in the positions and changes in the intensities of these bands, particularly the C-H stretching modes of the imidazolium ring, provide evidence for cation-anion interactions.

Computational Methodology

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the details of cation-anion interactions.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized geometries, interaction energies, and vibrational frequencies of the [AMIM]Br ion pair.

Software: Gaussian, ORCA, etc.

Methodology:

-

Functional and Basis Set: A common choice is the B3LYP hybrid functional with a basis set such as 6-311++G(d,p). For the bromide ion, a basis set that includes polarization and diffuse functions is important for accurately describing the anion's electron distribution.

-

Geometry Optimization: The geometries of the isolated [AMIM]⁺ cation and the [AMIM]Br ion pair are optimized to find the minimum energy conformations. This often reveals the preferred location of the bromide anion relative to the cation.

-

Interaction Energy Calculation: The interaction energy (ΔE) is calculated by subtracting the energies of the optimized isolated cation and anion from the energy of the optimized ion pair: ΔE = E[AMIM]Br - (E[AMIM]⁺ + EBr⁻) A basis set superposition error (BSSE) correction is often applied to obtain a more accurate interaction energy.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structures. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. The calculated spectra are then compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and hyperconjugative interactions between the cation and anion, providing further insight into the nature of the hydrogen bonds.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior and bulk properties of [AMIM]Br, including radial distribution functions (RDFs) which describe the local structure of the liquid.

Software: GROMACS, AMBER, LAMMPS, etc.

Methodology:

-

Force Field: A suitable force field, such as a customized version of AMBER or OPLS-AA, is required to describe the inter- and intramolecular interactions. The parameters for the ionic liquid may need to be developed or validated.

-

System Setup: A simulation box is created containing a large number of [AMIM]⁺ and Br⁻ ions. The box is typically periodic to simulate a bulk liquid.

-

Equilibration: The system is equilibrated at a desired temperature and pressure (e.g., NPT ensemble) to allow it to reach a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed in the appropriate ensemble (e.g., NVT or NPT) to collect trajectory data.

-

Analysis:

-

Radial Distribution Functions (RDFs): The RDFs between different atom pairs (e.g., the imidazolium ring protons and the bromide anion) are calculated to reveal the average distances and coordination numbers, providing a statistical picture of the liquid's structure.

-

Transport Properties: Properties such as diffusion coefficients, viscosity, and ionic conductivity can be calculated from the simulation trajectory and compared with experimental data.

-

Conclusion

The cation-anion interactions in this compound are multifaceted, involving a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions. These interactions dictate the ionic liquid's structure, dynamics, and ultimately its macroscopic properties. While a complete experimental dataset for [AMIM]Br is not yet available in the public domain, computational studies on this and closely related systems provide a robust framework for understanding its behavior. The detailed experimental and computational protocols outlined in this guide offer a roadmap for researchers seeking to further investigate and utilize [AMIM]Br in their respective fields. A thorough understanding of these fundamental interactions is paramount for the rational design of ionic liquids with tailored properties for advanced applications in science and technology.

References

Theoretical Insights into 1-Allyl-3-methylimidazolium Bromide: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) Bromide ([Amim]Br) based on Density Functional Theory (DFT) computations. Given the close structural and electronic similarity between halide anions, this guide leverages detailed computational data from studies on 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl) as a primary reference, supplemented with broader findings on imidazolium-based ionic liquids.

Introduction

1-Allyl-3-methylimidazolium bromide is a member of the imidazolium-based ionic liquids (ILs), a class of compounds with applications ranging from "green" solvents in chemical synthesis to components in electrochemical devices and pharmaceutical agents.[1] Understanding the molecular geometry, vibrational modes, and electronic characteristics at a quantum-mechanical level is crucial for designing new applications and tuning their properties. DFT has emerged as a powerful tool for accurately predicting these properties, offering profound insights into cation-anion interactions, conformational stability, and chemical reactivity.[2][3]

This whitepaper summarizes the key theoretical findings, presenting optimized structural parameters, vibrational analysis, and electronic properties derived from DFT calculations.

Computational Methodology

The computational protocols outlined here are based on established DFT studies performed on 1-allyl-3-methylimidazolium ([Amim]) based ionic liquids, specifically the chloride analogue, which provides a reliable model for the bromide system.[4][5]

Geometry Optimization and Vibrational Analysis:

-

Software: All calculations are typically performed using a quantum chemistry software package like Gaussian.

-

Method: The structures of the [Amim] cation and the [Amim]Br ion pair are optimized using Density Functional Theory (DFT).[4]

-

Functional: The Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly employed for its balance of accuracy and computational cost in studying such ionic liquids.[6]

-

Basis Set: The 6-31+G(d) basis set is used for all atoms, which includes diffuse functions (+) to accurately describe anions and polarization functions (d) for non-hydrogen atoms.

-

Protocol: A full geometry optimization is performed to locate the stable conformers on the potential energy surface. Following optimization, vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.[4][5] The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies.

Molecular Structure and Geometry

The fundamental structure of the 1-Allyl-3-methylimidazolium cation consists of a planar five-membered imidazolium (B1220033) ring substituted with a methyl group at the N3 position and an allyl group at the N1 position. DFT calculations reveal multiple stable conformers based on the orientation of the allyl group relative to the imidazolium ring.[4] The interaction with the bromide anion primarily occurs through hydrogen bonds with the acidic protons of the imidazolium ring, particularly the C2-H proton.[2]

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths & Angles) Note: Data is based on the B3LYP/6-31+G(d) optimized geometry for the analogous [Amim]Cl ion pair as a reference.[4] Bond lengths are in Angstroms (Å) and angles are in degrees (°).

| Parameter | Description | Calculated Value |

| Imidazolium Ring | ||

| r(C2-H...Br) | Hydrogen bond distance | ~2.2 - 2.5 Å |

| r(N1-C2) | Ring bond length | ~1.33 Å |

| r(C4-C5) | Ring bond length | ~1.35 Å |

| ∠(N1-C2-N3) | Ring bond angle | ~108.5° |

| Allyl Group | ||

| r(C6-C7) | Single bond length | ~1.50 Å |

| r(C7=C8) | Double bond length | ~1.33 Å |

| ∠(N1-C6-C7) | Bond angle | ~111.0° |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, provides a detailed fingerprint of the molecular structure. The calculated frequencies allow for the precise assignment of experimental IR and Raman bands to specific atomic motions.[5]

Table 2: Key Calculated Vibrational Frequencies and Assignments for [Amim] Cation Note: Frequencies are scaled and represent characteristic modes. Based on data for [Amim]Cl.[4][5]

| Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) | Vibrational Mode Description |

| ~3160 | ν(C2-H) | Stretching of the most acidic C-H bond on the ring |

| ~3120 | ν(C4/5-H) | Stretching of other C-H bonds on the ring |

| ~3080 | νas(CH2) | Asymmetric stretching of CH2 in the allyl group |

| ~2950 | νs(CH3) | Symmetric stretching of the N-methyl group |

| ~1647 | ν(C=C) | Stretching of the allyl C=C double bond |

| ~1570 | Ring stretch | In-plane stretching of the imidazolium ring |

| ~1425 | δ(CH2) | Scissoring/bending of the allyl CH2 group |

| ~1165 | Ring breathing | Symmetric in-plane deformation of the ring |

| ~750 | Ring puckering | Out-of-plane deformation of the imidazolium ring |

Electronic Properties and Reactivity

The electronic character of [Amim]Br is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

-

HOMO: Represents the ability to donate an electron. In imidazolium halides, the HOMO is typically localized on the bromide anion, indicating it is the primary site for electron donation.

-

LUMO: Represents the ability to accept an electron. The LUMO is almost exclusively localized on the imidazolium ring, making it the center for nucleophilic attack.[7]

-

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8]

From the HOMO and LUMO energies (E_HOMO and E_LUMO), several key quantum chemical descriptors can be calculated to predict global reactivity.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Correlates with chemical stability and reactivity. |

| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Absolute Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Absolute Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule. |

Conclusion

DFT calculations provide a robust framework for the detailed investigation of this compound. This theoretical approach elucidates the stable conformations governed by the allyl group's orientation and the crucial role of hydrogen bonding between the bromide anion and the imidazolium ring. The analysis of vibrational spectra allows for unambiguous assignment of experimental data, while the examination of frontier molecular orbitals offers predictive power regarding the molecule's stability, reactivity, and potential interaction sites. This computational insight is invaluable for the rational design of ionic liquids in materials science, catalysis, and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study on cation-anion interaction and vibrational spectra of 1-allyl-3-methylimidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Health and Safety Profile of 1-Allyl-3-methylimidazolium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-Allyl-3-methylimidazolium bromide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

Hazard Identification and Classification

This compound is consistently classified as an irritant across various supplier Safety Data Sheets. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Irritant |

Precautionary Statements (selected): [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data (Comparative)

Table 2: Comparative Cytotoxicity Data for Imidazolium-Based Ionic Liquids

| Compound | Cell Line | Endpoint | Value | Reference |

| 1-Butyl-3-methylimidazolium bromide | HeLa, MCF-7, HEK293T | IC50 | 538.38 µM, 841.86 µM, 654.78 µM | [3][4] |

| 1-Octyl-3-methylimidazolium bromide | Mouse | LD50 (intraperitoneal) | 35.7 mg/kg | [5][6] |

| 1-Dodecyl-3-methylimidazolium bromide | HepG2 | EC50 (24h) | 9.8 µM | [7] |

Experimental Protocols for Toxicological Assessment

The following sections outline representative, non-specific experimental protocols for key toxicological endpoints. These are based on standard methodologies and should be adapted and validated for the specific test substance.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a chemical on cell viability.

Caption: General workflow for conducting the Ames test to evaluate mutagenicity. [8]

Acute Dermal Irritation/Corrosion Study

This protocol is a representative in vivo method for assessing skin irritation.

Dermal Irritation Study Workflow

Caption: A representative workflow for an acute dermal irritation study in rabbits.

Potential Mechanisms of Toxicity